Cas no 1037147-49-1 (N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine)

N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine is a heterocyclic amine compound featuring a pyridine and pyrrole moiety linked via a methylene bridge. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both nitrogen-containing rings enhances its potential as a ligand in coordination chemistry or as a building block for bioactive molecules. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its reactivity can be tailored for selective functionalization, offering versatility in synthetic applications. Further research may explore its utility in medicinal chemistry due to its structural resemblance to pharmacologically active scaffolds.
N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine structure
1037147-49-1 structure
Product Name:N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine
CAS No:1037147-49-1
MF:C11H13N3
MW:187.241021871567
CID:5230146
PubChem ID:29008130
Update Time:2026-03-07

N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinamine, N-[(1-methyl-1H-pyrrol-2-yl)methyl]-
    • N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine
    • Inchi: 1S/C11H13N3/c1-14-7-3-5-11(14)9-13-10-4-2-6-12-8-10/h2-8,13H,9H2,1H3
    • InChI Key: WHIRKSMKGHECJI-UHFFFAOYSA-N
    • SMILES: C1=NC=CC=C1NCC1=CC=CN1C

N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:1037147-49-1)N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine
Order Number:A991778
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 17:57
Price ($):590.0
Email:sales@amadischem.com

Additional information on N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine

Research Brief on 1037147-49-1 and N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine in Chemical Biology and Pharmaceutical Applications

The compound 1037147-49-1 and its derivative N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are part of a growing class of small-molecule modulators that exhibit promising biological activities, particularly in the context of targeted therapies and drug discovery. This research brief aims to synthesize the latest findings on these compounds, highlighting their structural features, mechanisms of action, and potential therapeutic applications.

Recent studies have identified 1037147-49-1 as a key intermediate in the synthesis of bioactive molecules, with its unique chemical scaffold offering versatility for further functionalization. The derivative N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine, in particular, has been investigated for its role as a potential kinase inhibitor. Kinases are critical targets in oncology and inflammatory diseases, and the ability of this compound to modulate kinase activity has been demonstrated in vitro and in preclinical models. Structural-activity relationship (SAR) studies have further elucidated the importance of the pyrrole and pyridine moieties in binding affinity and selectivity.

One of the most notable advancements in this area is the application of computational modeling and high-throughput screening to optimize the pharmacokinetic properties of N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine. Researchers have employed molecular docking simulations to predict binding modes with target kinases, such as EGFR and BRAF, which are implicated in various cancers. These simulations, coupled with experimental validation, have revealed that the compound exhibits nanomolar inhibitory activity, positioning it as a promising candidate for further development.

In addition to its kinase inhibitory properties, recent publications have explored the broader pharmacological potential of 1037147-49-1 and its derivatives. For instance, studies have investigated their roles in modulating GPCR (G-protein-coupled receptor) signaling pathways, which are involved in a wide range of physiological processes. The ability of these compounds to interact with GPCRs opens new avenues for treating neurological and metabolic disorders. Furthermore, their favorable toxicity profiles in preliminary toxicity assays suggest a potential for clinical translation.

Despite these promising findings, challenges remain in the development of 1037147-49-1 and N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine as therapeutic agents. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further medicinal chemistry optimization. Collaborative efforts between academia and industry are underway to tackle these challenges, with several patents filed in recent years to protect novel derivatives and formulations.

In conclusion, the research on 1037147-49-1 and N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine underscores their potential as versatile scaffolds in drug discovery. Their ability to target kinases and GPCRs, combined with advances in computational and synthetic chemistry, positions them as valuable tools for developing next-generation therapeutics. Future studies should focus on translational research to bridge the gap between preclinical findings and clinical applications, ultimately paving the way for novel treatments in oncology and beyond.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1037147-49-1)N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine
A991778
Purity:99%
Quantity:1g
Price ($):590.0
Email